![molecular formula C22H21NO B291785 N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as BMK-1, is a chemical compound that has been widely used in scientific research. This compound is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of various physiological functions.
作用機序
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide is a selective antagonist of TRPM8 ion channels, which means that it blocks the activity of these channels. TRPM8 channels are activated by cold temperatures and certain chemical compounds, such as menthol. When TRPM8 channels are activated, they allow the influx of calcium ions into cells, which triggers various physiological responses. By blocking TRPM8 channels, N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide inhibits these responses and allows researchers to study the role of TRPM8 channels in different physiological processes.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of TRPM8 channels in bladder smooth muscle cells, which can help to reduce bladder overactivity. N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has also been shown to inhibit the proliferation of prostate cancer cells, which suggests that TRPM8 channels may play a role in the development of this type of cancer.
実験室実験の利点と制限
One advantage of using N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments is that it is a highly selective antagonist of TRPM8 channels, which means that it does not affect the activity of other ion channels. This makes it a useful tool for studying the specific role of TRPM8 channels in different physiological processes. However, one limitation of using N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide is that it is a relatively new compound, and its long-term effects on cells and tissues are not yet well understood.
将来の方向性
There are several future directions for research on N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide. One direction is to study the effects of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide on other physiological processes, such as pain sensation and cold-induced vasodilation. Another direction is to investigate the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide, such as in the treatment of bladder overactivity and prostate cancer. Finally, further research is needed to understand the long-term effects of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide on cells and tissues, as well as its potential side effects.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-bromo-1,1'-biphenyl with 2-ethyl-6-methylphenylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide in high yield and purity.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been widely used in scientific research as a tool to study the physiological functions of TRPM8 ion channels. TRPM8 channels are involved in the regulation of various physiological processes, including thermoregulation, pain sensation, and cold-induced vasodilation. N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been used to study the role of TRPM8 channels in these processes, as well as in the regulation of other physiological functions, such as bladder function and cancer cell proliferation.
特性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-3-17-11-7-8-16(2)21(17)23-22(24)20-14-12-19(13-15-20)18-9-5-4-6-10-18/h4-15H,3H2,1-2H3,(H,23,24) |
InChIキー |
GLXQXFBPRXNOIJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



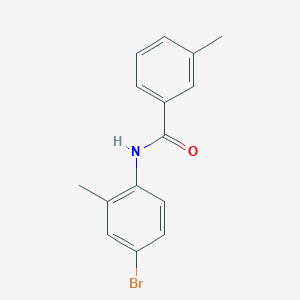
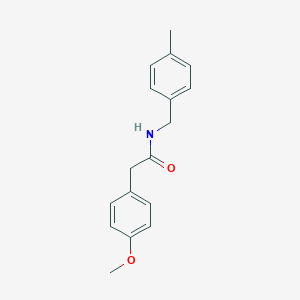

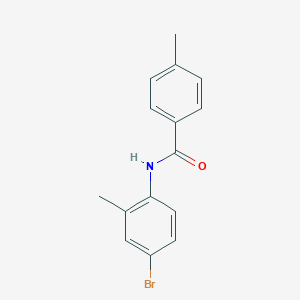
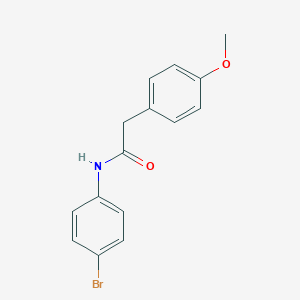
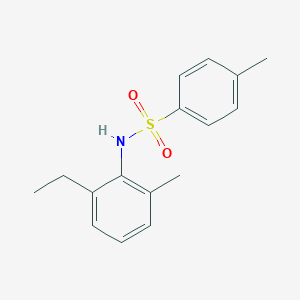
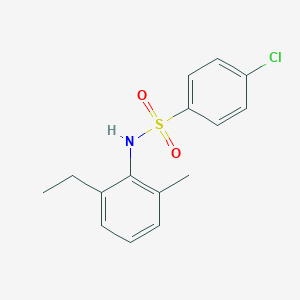
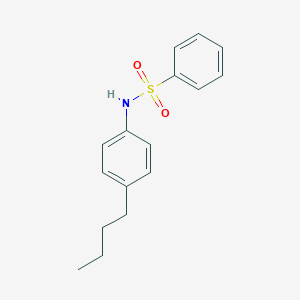

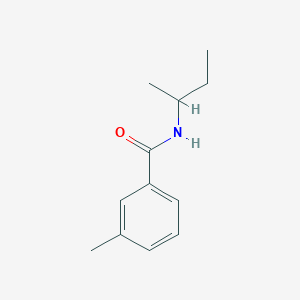
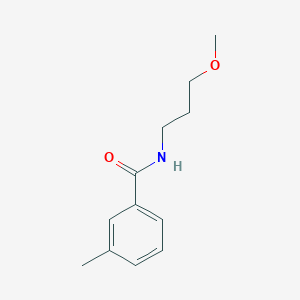
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
